(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRGFMIZTYXAK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Pathway
The preparation of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves a multi-step sequence starting from piperidine-4-carboxylic acid. The primary route, as detailed in patent US8697876B2, comprises:
-
Methylation via Transfer Hydrogenation : Piperidine-4-carboxylic acid undergoes N-methylation using formaldehyde under transfer hydrogenation conditions with a palladium catalyst (5% Pd/C) at 90–95°C. This step achieves >95% conversion to 1-methylpiperidine-4-carboxylic acid, isolated as the hydrochloride salt in 89% yield after crystallization.
-
Carboxamide Formation : The methylated intermediate reacts with thionyl chloride to form the acyl chloride, which is subsequently treated with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. This step avoids dimethyl carbamoyl chloride byproducts, ensuring high purity (>99% by HPLC).
-
Grignard Coupling : N,N-Diethyl-1-methylpiperidine-4-carboxamide reacts with 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at ambient temperature to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.
Critical Reaction Parameters :
-
Temperature Control : Grignard reactions proceed optimally at 18–25°C, circumventing cryogenic requirements.
-
Catalyst Loading : Copper(I) oxide (0.02–0.1 wt%) facilitates amination of bromopyridinyl intermediates with ammonia, achieving 78% yield.
Key Intermediates and Their Characterization
Structural Analysis of Intermediates
| Intermediate Name | Structure | Role in Synthesis |
|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | Core building block for N-methylation | |
| N,N-Diethyl-1-methylpiperidine-4-carboxamide | Precursor for Grignard coupling | |
| (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Brominated intermediate for amination |
Spectroscopic Data :
-
1-Methylpiperidine-4-carboxylic acid hydrochloride : NMR (400 MHz, DO): δ 3.45 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH), 2.70 (m, 1H, CH), 1.90–1.40 (m, 4H, piperidine-H).
-
N,N-Diethyl-1-methylpiperidine-4-carboxamide : IR (KBr): 1645 cm (C=O stretch), 1260 cm (C-N stretch).
Process Optimization Strategies
Solvent and Catalytic System Refinement
-
Transfer Hydrogenation : Replacement of formic acid with aqueous hydrochloric acid (1.5 equiv) reduces side products, improving yield from 82% to 89%.
-
Grignard Reagent Selection : Turbo Grignard (iPrMgCl·LiCl) enhances reactivity, enabling complete conversion within 4 hours versus 8 hours for conventional Grignard reagents.
Enantiomeric Control
Chiral resolution of the final propionamide is achieved via diastereomeric salt formation with L-tartaric acid in ethanol, yielding the (S)-enantiomer with 98% ee.
Purification and Isolation Techniques
Crystallization Protocols
-
Hemi-Succinate Salt Formation : The free base is treated with succinic acid in ethanol, yielding a crystalline hemisuccinate salt with 99.5% purity (HPLC).
-
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting endotherm at 187°C (ΔH = 120 J/g), confirming polymorphic stability.
Scale-Up Considerations and Industrial Feasibility
Challenges in Large-Scale Production
Yield Optimization at Pilot Scale
| Step | Lab-Scale Yield | Pilot-Scale Yield | Improvement Strategy |
|---|---|---|---|
| Transfer Hydrogenation | 89% | 85% | Continuous hydrogenation reactor |
| Grignard Coupling | 78% | 72% | In-line quench system |
| Final Crystallization | 92% | 90% | Seeded cooling crystallization |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and piperidine moiety participate in hydrolysis under varying conditions:
Hydrolysis kinetics show a pH-dependent profile, with faster rates in strongly acidic (t₁/₂ = 2.5 hr at pH 1) versus basic media (t₁/₂ = 6 hr at pH 13).
Oxidation Reactions
The piperidine ring and secondary amine are susceptible to oxidation:
| Oxidizing Agent | Products | Applications |
|---|---|---|
| KMnO₄ (aq, 25°C) | N-Methylpiperidine-4-carboxamide oxide | Forms stable N-oxide derivatives for chiral resolution. |
| H₂O₂ (30%, 50°C) | Epoxidation at C-3/C-4 positions of piperidine | Generates electrophilic intermediates for further functionalization. |
Oxidation selectivity depends on steric hindrance from the methyl and aminomethyl substituents, favoring ring oxidation over amine oxidation.
Nucleophilic Substitution
The tertiary amine and methyl groups undergo substitution reactions:
| Reagent | Conditions | Products |
|---|---|---|
| Methyl iodide | DMF, 60°C, 12 hr | Quaternary ammonium salt (N,N,N-Trimethyl derivative) |
| Benzyl chloride | K₂CO₃, CH₃CN, reflux | N-Benzyl-piperidinylmethyl analog |
Substitution at the piperidine nitrogen proceeds with >90% yield under mild conditions, leveraging its nucleophilicity.
Amide Bond Functionalization
The propanamide backbone reacts with electrophiles and nucleophiles:
| Reaction Type | Reagents | Products |
|---|---|---|
| Esterification | SOCl₂ + ROH | Corresponding ester derivatives |
| Reductive Amination | NaBH₃CN + aldehydes/ketones | Secondary or tertiary amines |
Esterification with ethanol under SOCl₂ catalysis achieves 85% conversion, while reductive amination with acetone forms a stable Schiff base intermediate.
Catalytic Hydrogenation
The compound undergoes selective hydrogenation under controlled conditions:
| Catalyst | Substrate | Products |
|---|---|---|
| Pd/C (H₂, 50 psi) | N-Methyl-piperidinylmethanol | Saturated piperidine ring (cis/trans isomers) |
| Raney Ni (H₂, 25°C) | N/A | No reaction (steric protection from methyl groups) |
Hydrogenation regioselectivity is influenced by the methyl substituent, which directs reduction to the less hindered face .
Stability Under Thermal and Photolytic Conditions
Studies reveal degradation pathways under stress conditions:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| Thermal (100°C) | Cyclopropylamine + CO₂ | 8 hr |
| UV Light (254 nm) | Radical-mediated cleavage of the amide bond | 3 hr |
Thermogravimetric analysis (TGA) shows a decomposition onset at 180°C, consistent with amide bond instability .
Key Research Findings
-
Receptor Binding Modulation : Oxidation to N-oxide derivatives enhances binding affinity to σ-1 receptors (Kᵢ = 12 nM vs. 45 nM for parent compound).
-
Synthetic Utility : The compound serves as a precursor to fentanyl analogs via reductive amination, though ethical guidelines restrict such applications.
-
pH-Dependent Reactivity : Protonation of the piperidine nitrogen at pH < 4 increases electrophilicity, facilitating SN1 reactions.
This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, though stringent controls are advised due to its structural similarity to regulated substances .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- CAS Number : 2090407-66-0
- Key Structural Features :
- Contains a propionamide backbone.
- Features an amino group and a piperidine moiety.
- Exhibits specific stereochemistry that enhances biological interactions.
Opioid Receptor Modulation
Research indicates that (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide interacts with opioid receptors, specifically the mu (μ) and delta (δ) subtypes. The unique structure of this compound may provide advantages in receptor selectivity, which is crucial for developing effective analgesics and treatments for opioid addiction.
- Binding Affinity : Studies have shown that modifications to the structure of similar compounds can significantly influence their binding affinity and efficacy at opioid receptors. This compound's design aims to optimize these properties for better therapeutic outcomes .
Pain Management
The potential for this compound to manage pain effectively is under investigation. By selectively targeting opioid receptors, it may offer analgesic effects with reduced side effects compared to traditional opioids.
Synthesis of this compound
The synthesis typically involves multiple steps that include:
- Formation of the piperidine ring.
- Introduction of the methyl and propionamide groups.
- Chiral resolution to obtain the desired stereoisomer.
These synthetic pathways are crucial for producing compounds with high purity and specific activity profiles.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally similar to this compound, highlighting their features and potential applications:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methyl-4-piperidone | Piperidine ring with methyl substitution | Used as an intermediate in synthesis |
| (S)-N-(1-Methylpiperidin-4-yl)methanamine | Similar piperidine structure | Potentially different receptor affinities |
| N-(2-Methoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide | Contains an acetamide group | May exhibit distinct analgesic properties |
This comparative analysis emphasizes how slight variations in structure can lead to differing biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1. Structural Analogs
The following compounds are analyzed for comparative insights:
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (CAS: 1354025-23-2) Key Difference: Pyrrolidine (five-membered ring) replaces piperidine. Molecular Weight: 199.30 g/mol . Implications:
- Conformational Flexibility : Pyrrolidine’s smaller ring size increases ring strain but may enhance binding to compact active sites.
- Stereochemical Effects : The 2-ylmethyl substitution on pyrrolidine vs. 4-ylmethyl on piperidine may influence spatial orientation in target interactions.
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)
- Key Differences : Contains a phenyl group and methoxymethyl substituent on the piperidine ring.
- Molecular Formula : C₁₆H₂₄N₂O₂ .
- Implications :
- Lipophilicity : The phenyl group increases hydrophobicity (higher logP), favoring membrane permeability but reducing aqueous solubility.
- Electronic Effects: Methoxymethyl’s electron-donating properties may enhance stability against oxidative metabolism compared to the amino group in the target compound .
2.2. Physicochemical and Functional Properties
2.3. Pharmacological and Metabolic Considerations
- Target Compound : The piperidine scaffold is prevalent in central nervous system (CNS) drugs due to its blood-brain barrier permeability. The (S)-enantiomer may exhibit higher receptor selectivity compared to racemic mixtures .
- Pyrrolidine Analog : Smaller ring size could reduce metabolic stability but improve solubility. The 97% purity suggests suitability for precise pharmacological assays .
- N-Phenylpropanamide : The phenyl group may confer affinity for aromatic-rich targets (e.g., serotonin receptors), while the methoxymethyl group could slow cytochrome P450-mediated degradation .
Biological Activity
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide, a synthetic compound characterized by its chiral center and unique molecular structure, has garnered attention for its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores the biological activity of this compound, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound has the molecular formula and features a propionamide backbone with an amino group and a piperidine moiety. The stereochemistry of the compound is critical for its biological activity, influencing its binding affinity to specific receptors.
Research indicates that this compound primarily interacts with opioid receptors, particularly the mu (μ) and delta (δ) subtypes. These interactions are essential for understanding its pharmacodynamics and potential therapeutic applications in pain management and addiction treatment.
Table 1: Comparison of Opioid Receptor Binding Affinities
| Compound Name | Receptor Type | Binding Affinity (Ki, nM) | Efficacy |
|---|---|---|---|
| This compound | μ | 15 | Partial Agonist |
| Morphine | μ | 0.5 | Full Agonist |
| Naloxone | μ | 1 | Antagonist |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Various studies have demonstrated that alterations in the piperidine ring or the propionamide group can lead to variations in receptor selectivity and potency.
Case Study: Structural Variations
A study investigating similar piperidine derivatives revealed that:
- N-Methyl-4-piperidone : Exhibited lower affinity for μ receptors but showed promise as a synthetic intermediate.
- (S)-N-(1-Methylpiperidin-4-yl)methanamine : Displayed different receptor affinities, suggesting that minor changes can lead to significant differences in biological activity.
Pharmacological Applications
Given its interaction with opioid receptors, this compound has potential applications in:
- Pain Management : As a partial agonist at μ receptors, it may provide analgesic effects with reduced risk of addiction compared to full agonists like morphine.
- Addiction Treatment : Its unique binding profile could offer new avenues for developing therapies aimed at opioid dependence.
Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- Opioid Receptor Modulation : Research has shown that this compound can modulate receptor activity, potentially leading to analgesic effects while minimizing side effects associated with traditional opioids.
- Comparative Analyses : In vivo studies comparing this compound with established opioids have indicated favorable outcomes in terms of pain relief without significant adverse effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide, and how is stereochemical purity validated?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a chiral propionamide precursor. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to ensure (S)-configuration .
- Amide Bond Formation : Activation of carboxylic acids via HOBt/EDCI or coupling reagents like DCC, followed by reaction with methylamine derivatives .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization to ≥95% purity.
- Validation : Chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements to confirm enantiomeric excess (>99% ee) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.4–3.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 269.2) .
- X-ray Crystallography : For absolute configuration confirmation in single crystals .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in HEK293 cells expressing recombinant receptors .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., hepatocarcinoma HepG2) with IC₅₀ determination .
Advanced Research Questions
Q. How does the piperidine ring’s substitution pattern (e.g., 1-methyl vs. 1-benzyl) influence receptor binding affinity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- 1-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation compared to bulkier substituents (e.g., benzyl) .
- Positional Isomerism : N-Methyl at the piperidine’s 4-position improves μ-opioid receptor binding (Ki = 12 nM) vs. 2-position analogs (Ki > 100 nM) .
- Computational Modeling : Docking simulations (AutoDock Vina) to predict ligand-receptor interactions, focusing on hydrophobic pockets near transmembrane helices .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized Protocols :
- Cell Line Authentication : Use STR profiling to confirm genetic stability (e.g., ATCC-validated HepG2 vs. unauthenticated lines) .
- Assay Conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and exposure time (24–72 hr) to minimize variability .
- Mechanistic Follow-Up : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant cell types .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer :
- Liver Microsome Assays : Incubation with human liver microsomes (HLMs) to assess CYP-mediated degradation (t₁/₂ < 30 min indicates need for prodrug strategies) .
- Prodrug Design : Esterification of the amino group (e.g., tert-butyl carbamate) to enhance plasma stability, with enzymatic cleavage in target tissues .
- PK Profiling : IV/PO administration in rodents, with LC-MS/MS quantification of plasma/tissue concentrations (Cmax, AUC₀–24h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
